molecular formula C12H13N3 B8364965 N3-methyl-N2-phenylpyridine-2,3-diamine

N3-methyl-N2-phenylpyridine-2,3-diamine

Cat. No.: B8364965
M. Wt: 199.25 g/mol
InChI Key: BVSSLWSVVVVYMO-UHFFFAOYSA-N
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Description

N3-Methyl-N2-phenylpyridine-2,3-diamine is a substituted pyridine diamine featuring a methyl group at the N3 position and a phenyl group at the N2 position. Pyridine-2,3-diamine derivatives are of significant interest due to their versatility in medicinal chemistry, serving as precursors for heterocyclic compounds with antimicrobial, anticancer, and enzyme inhibitory activities . Substitutions at the N2 and N3 positions modulate electronic properties, solubility, and biological interactions, as evidenced by studies on similar compounds .

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

3-N-methyl-2-N-phenylpyridine-2,3-diamine

InChI

InChI=1S/C12H13N3/c1-13-11-8-5-9-14-12(11)15-10-6-3-2-4-7-10/h2-9,13H,1H3,(H,14,15)

InChI Key

BVSSLWSVVVVYMO-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=CC=C1)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Substituents at the N2 and N3 positions significantly influence molecular weight, polarity, and solubility. For example:

  • N3-Ethylpyridine-2,3-diamine (C₇H₁₁N₃, MW 137.18) has higher lipophilicity than its methyl counterpart due to the ethyl group .
  • N2-Cyclopropylpyridine-2,3-diamine (C₈H₁₁N₃, MW 149.20) features a strained cyclopropyl ring, which may alter conformational stability .
Table 1: Physicochemical Comparison of Pyridine-2,3-Diamine Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Properties
N3-Methyl-N2-phenylpyridine-2,3-diamine (Hypothetical) N2-Ph, N3-Me C₁₂H₁₂N₃ 186.25 Moderate lipophilicity
N3-Ethylpyridine-2,3-diamine N3-Et C₇H₁₁N₃ 137.18 Increased lipophilicity
N2-(3-Fluorophenyl)pyridine-2,3-diamine N2-3-F-Ph C₁₁H₁₀FN₃ 203.22 Enhanced polarity
N2-Cyclopropylpyridine-2,3-diamine N2-Cyclopropyl C₈H₁₁N₃ 149.20 Conformational rigidity
Antimicrobial Activity

For instance, N3-ethylpyridine-2,3-diamine and related compounds show activity against bacterial strains, likely due to interactions with microbial enzymes .

Anticancer Potential

Dimerization of pyridine-2,3-diamine derivatives, as seen in pyridine-2,3-diamine dimers , generates fused heterocycles (e.g., dipyridooxazines) with cytotoxic effects on cancer cells . The hypothetical N3-methyl-N2-phenyl derivative could similarly dimerize, forming bioactive structures.

Enzyme Inhibition

Substituents on the pyridine ring critically affect inhibitory activity against enzymes like IDO1 (indoleamine 2,3-dioxygenase) and TDO (tryptophan 2,3-dioxygenase). For example:

  • N3-Phenylfuro[2,3-c]pyridine-2,3-diamine (IC₅₀ < 500 nM for TDO) demonstrates that aromatic N3 substituents enhance TDO inhibition .
  • N3-Methyl-6-(trifluoromethyl)pyridine-2,3-diamine (CAS 1383948-56-8) introduces electron-withdrawing CF₃ groups, which may improve target binding .

Preparation Methods

Synthesis of N-Methyl-2-Nitropyridin-3-Amine

Starting with 2-chloro-3-nitropyridine, nucleophilic substitution with methylamine replaces the chlorine atom at position 2. Reaction conditions typically involve refluxing in a polar aprotic solvent (e.g., THF or DMF) with excess methylamine:

2-Chloro-3-nitropyridine + CH3NH2THF, 80°CN-Methyl-2-nitropyridin-3-amine(Yield: 85–90%)[9]\text{2-Chloro-3-nitropyridine + CH}3\text{NH}2 \xrightarrow{\text{THF, 80°C}} \text{N-Methyl-2-nitropyridin-3-amine} \quad (\text{Yield: 85–90\%})

Catalytic Hydrogenation to Diamine

The nitro group is reduced to an amine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. Optimal conditions include methanol or ethanol as solvents at ambient pressure and 20–25°C:

N-Methyl-2-nitropyridin-3-amineH2,rt10%Pd/C, MeOH2-Amino-3-(methylamino)pyridine(Yield: 97%)[9]\text{N-Methyl-2-nitropyridin-3-amine} \xrightarrow[\text{H}_2, \text{rt}]{10\% \text{Pd/C, MeOH}} \text{2-Amino-3-(methylamino)pyridine} \quad (\text{Yield: 97\%})

N-Arylation via Buchwald-Hartwig Coupling

The primary amine at position 2 undergoes palladium-catalyzed coupling with aryl halides. Using bromobenzene, Pd(OAc)2_2, Xantphos, and NaOt-Bu in toluene at 110°C achieves selective phenyl group introduction:

2-Amino-3-(methylamino)pyridine + PhBrNaOt-Bu[Pd(OAc)2],XantphosThis compound(Yield: 65–75%)[14]\text{2-Amino-3-(methylamino)pyridine + PhBr} \xrightarrow[\text{NaOt-Bu}]{[\text{Pd(OAc)}_2], \text{Xantphos}} \text{this compound} \quad (\text{Yield: 65–75\%})

Key Data Table: Hydrogenation-Based Synthesis

StepReagents/ConditionsYieldSource
Nitro Reduction10% Pd/C, H2_2, MeOH, rt, 12 h97%
N-ArylationPd(OAc)2_2, Xantphos, PhBr, NaOt-Bu, 110°C72%

Direct N-Arylation of Pyridine Diamines

For substrates with pre-existing amine groups, direct N-arylation offers a streamlined approach. This method avoids multi-step protection/deprotection sequences.

Copper-Mediated Coupling

Electron-deficient pyridines undergo N-arylation with diaryliodonium salts under Cu(I) catalysis. For example, reacting 2,3-diaminopyridine with diphenyliodonium triflate in acetonitrile at 60°C introduces the phenyl group selectively at N2:

2,3-Diaminopyridine + Ph2I+OTfCuI, K2CO3N2-Phenylpyridine-2,3-diamine(Yield: 58%)[7]\text{2,3-Diaminopyridine + Ph}2\text{I}^+ \text{OTf}^- \xrightarrow{\text{CuI, K}2\text{CO}_3} \text{N2-Phenylpyridine-2,3-diamine} \quad (\text{Yield: 58\%})

Methylation of Secondary Amine

The remaining amine at position 3 is methylated using methyl iodide and a base (e.g., K2_2CO3_3) in DMF at 50°C:

N2-Phenylpyridine-2,3-diamine + CH3IK2CO3This compound(Yield: 82%)[6]\text{N2-Phenylpyridine-2,3-diamine + CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3} \text{this compound} \quad (\text{Yield: 82\%})

Key Data Table: Direct Arylation Route

StepReagents/ConditionsYieldSource
N-ArylationCuI, Ph2_2I+^+OTf^-, MeCN, 60°C58%
N-MethylationCH3_3I, K2_2CO3_3, DMF, 50°C82%

Reductive Amination Strategies

Reductive amination is advantageous for introducing both methyl and phenyl groups in a single pot.

Condensation with Formaldehyde and Aniline

2,3-Diaminopyridine reacts with formaldehyde and aniline in the presence of NaBH3_3CN. The reaction proceeds via imine formation followed by reduction:

2,3-Diaminopyridine + HCHO + PhNH2NaBH3CNThis compound(Yield: 45–50%)[6]\text{2,3-Diaminopyridine + HCHO + PhNH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{this compound} \quad (\text{Yield: 45–50\%})

Limitations : Lower yields due to competing side reactions.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesOptimal Yield
Hydrogenation + ArylationHigh selectivity, scalableMulti-step synthesis72%
Direct ArylationFewer stepsRequires Cu catalysts58%
Reductive AminationSingle-pot reactionLow yield50%

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